molecular formula C16H9ClF3NO2 B11499966 N-(5-chloro-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide

N-(5-chloro-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B11499966
M. Wt: 339.69 g/mol
InChI Key: CZYNNFCBTWSPLD-UHFFFAOYSA-N
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Description

N-(5-chloro-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzofuran ring substituted with a chlorine atom and a benzamide moiety substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of 5-chloro-1-benzofuran: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamide Moiety: The benzofuran intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction of the benzamide moiety can lead to the formation of amines.

    Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1-benzofuran-3-yl)-4-methylbenzamide
  • N-(5-chloro-1-benzofuran-3-yl)-4-fluorobenzamide
  • N-(5-chloro-1-benzofuran-3-yl)-4-chlorobenzamide

Uniqueness

N-(5-chloro-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C16H9ClF3NO2

Molecular Weight

339.69 g/mol

IUPAC Name

N-(5-chloro-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H9ClF3NO2/c17-11-5-6-14-12(7-11)13(8-23-14)21-15(22)9-1-3-10(4-2-9)16(18,19)20/h1-8H,(H,21,22)

InChI Key

CZYNNFCBTWSPLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=COC3=C2C=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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